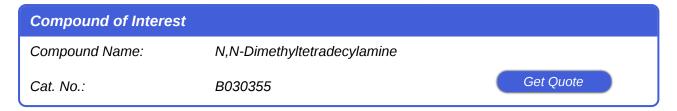


Application Notes and Protocols for N,N-Dimethyltetradecylamine as a Cationic Surfactant

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltetradecylamine, also known as Dimethylmyristamine, is a tertiary amine that functions as a cationic surfactant at acidic pH. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic dimethylamino head group, allows it to interact with both lipophilic and hydrophilic environments. This property makes it a versatile excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems where it can act as a penetration enhancer. This document provides detailed application notes and protocols for the use of **N,N-Dimethyltetradecylamine** in research and drug development settings.

Physicochemical Properties

A summary of the key physicochemical properties of **N,N-Dimethyltetradecylamine** is presented in Table 1. Understanding these properties is crucial for formulation development and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of N,N-Dimethyltetradecylamine



Property	Value	Reference	
Molecular Formula	C16H35N	[1]	
Molecular Weight	241.46 g/mol	[1]	
Appearance	Liquid	[1]	
CAS Number	112-75-4		
LogP	6.9	[1]	
Biodegradability	Readily biodegradable		

Applications in Drug Delivery

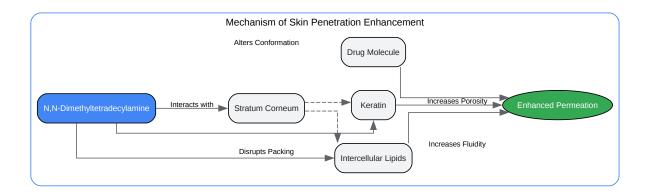
The primary application of **N,N-Dimethyltetradecylamine** in drug delivery is as a chemical penetration enhancer for topical and transdermal formulations. Its mechanism of action is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to drug molecules.[2][3][4]

Mechanism of Action as a Penetration Enhancer

N,N-Dimethyltetradecylamine, as a cationic surfactant, is thought to enhance skin penetration through one or more of the following mechanisms:

- Disruption of Stratum Corneum Lipids: The long alkyl chain of the surfactant inserts into the lipid bilayers of the stratum corneum, disrupting their ordered packing and increasing their fluidity. This creates transient pores or channels through which drug molecules can more easily pass.[2][3][4]
- Interaction with Intercellular Proteins: The cationic head group may interact with the negatively charged domains of keratin within the corneocytes, leading to a conformational change that increases the permeability of the tissue.[2]
- Increased Drug Partitioning: By altering the polarity of the stratum corneum, N,N Dimethyltetradecylamine can improve the partitioning of a drug from the vehicle into the skin.[2]





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Caption: Proposed mechanism of **N,N-Dimethyltetradecylamine** as a skin penetration enhancer.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of concentrations, incubation times, and other parameters will be necessary for specific applications.

Protocol 1: Preparation of a Topical Formulation with N,N-Dimethyltetradecylamine

This protocol describes the preparation of a simple oil-in-water (O/W) emulsion containing **N,N- Dimethyltetradecylamine** as a penetration enhancer.

Materials:

- Active Pharmaceutical Ingredient (API)
- N,N-Dimethyltetradecylamine





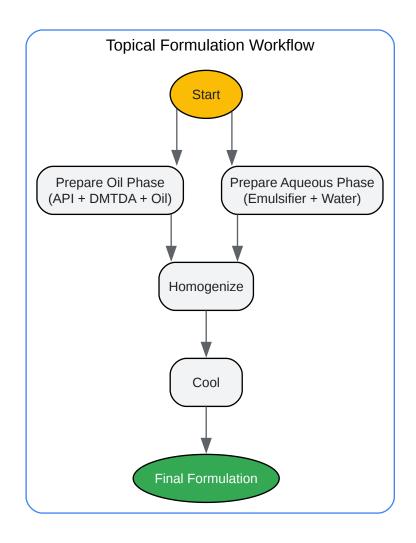


- Oil phase (e.g., mineral oil, isopropyl myristate)
- Aqueous phase (e.g., purified water)
- Emulsifying agent (e.g., Tween 80, Span 80)
- Preservative (e.g., methylparaben, propylparaben)
- Homogenizer

Procedure:

- Prepare the Oil Phase: Dissolve the API and N,N-Dimethyltetradecylamine in the chosen oil phase. Gently heat if necessary to aid dissolution.
- Prepare the Aqueous Phase: Dissolve the emulsifying agent and preservative in the aqueous phase. Heat to the same temperature as the oil phase.
- Form the Emulsion: Slowly add the aqueous phase to the oil phase while homogenizing at high speed.
- Cool and Package: Continue homogenization while allowing the emulsion to cool to room temperature. Package in an appropriate container.





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Caption: Workflow for preparing a topical formulation with **N,N-Dimethyltetradecylamine**.

Protocol 2: In Vitro Skin Permeation Study

This protocol describes a method to evaluate the penetration-enhancing effect of **N,N- Dimethyltetradecylamine** using a Franz diffusion cell.

Materials:

- Franz diffusion cells
- Excised skin (e.g., human cadaver skin, porcine ear skin)
- Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API)



- Topical formulation (with and without N,N-Dimethyltetradecylamine)
- High-performance liquid chromatography (HPLC) system or other suitable analytical method

Procedure:

- Skin Preparation: Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Equilibration: Equilibrate the skin with the receptor solution for a defined period.
- Application of Formulation: Apply a known amount of the topical formulation to the surface of the skin in the donor compartment.
- Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.
- Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and enhancement ratio.

Table 2: Example Data from an In Vitro Skin Permeation Study

Formulation	Steady-State Flux (µg/cm²/h)	Enhancement Ratio*	
Control (without DMTDA)	1.5	1.0	
Formulation with 2% DMTDA	4.5	3.0	
Formulation with 5% DMTDA	7.8	5.2	

^{*}Enhancement Ratio = Flux with enhancer / Flux without enhancer

Protocol 3: In Vitro Cytotoxicity Assay



This protocol provides a general method for assessing the cytotoxicity of **N,N- Dimethyltetradecylamine** using a standard MTT assay.

Materials:

- Human keratinocytes (e.g., HaCaT cell line)
- Cell culture medium and supplements
- N,N-Dimethyltetradecylamine
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO)
- · 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the keratinocytes in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of N,N-Dimethyltetradecylamine in cell culture medium and add to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the surfactant) and an untreated control.
- Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][6]

Table 3: Example Cytotoxicity Data

Compound	Cell Line	Incubation Time (h)	IC50 (μM)
N,N- Dimethyltetradecylami ne	HaCaT	24	To be determined
N,N- Dimethyltetradecylami ne	HaCaT	48	To be determined

Safety and Handling

N,N-Dimethyltetradecylamine is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is also very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

Conclusion

N,N-Dimethyltetradecylamine is a cationic surfactant with significant potential as a penetration enhancer in topical and transdermal drug delivery systems. Its ability to disrupt the stratum corneum barrier can lead to improved bioavailability of various active pharmaceutical ingredients. The protocols provided in this document offer a foundation for researchers to explore the applications of **N,N-Dimethyltetradecylamine** in their formulation development efforts. Careful optimization and thorough characterization, including in vitro permeation and cytotoxicity studies, are essential to ensure the development of safe and effective drug products.



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